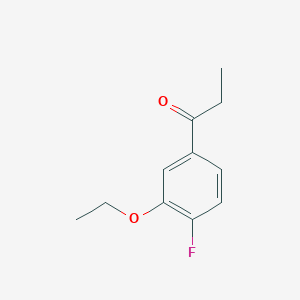

3'-Ethoxy-4'-fluoropropiophenone

Beschreibung

This compound belongs to a class of α-fluoroketones, which are of interest in organic synthesis due to their unique electronic and steric properties . Notably, 3'-Ethoxy-4'-fluoropropiophenone is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial availability or synthesis scalability .

Eigenschaften

IUPAC Name |

1-(3-ethoxy-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-10(13)8-5-6-9(12)11(7-8)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYWISXEBYBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-4’-fluoropropiophenone typically involves the reaction of 4-fluorobenzaldehyde with ethyl propionate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by acidification to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 3’-Ethoxy-4’-fluoropropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Ethoxy-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3’-ethoxy-4’-fluorobenzoic acid.

Reduction: Formation of 3’-ethoxy-4’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’-Ethoxy-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3’-Ethoxy-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3'-Ethoxy-4'-fluoropropiophenone with key analogs, emphasizing substituent effects and molecular properties:

Biologische Aktivität

3'-Ethoxy-4'-fluoropropiophenone (C11H13FO2) is an organic compound that has garnered attention for its potential biological activities. With a molecular weight of 196.22 g/mol, it is synthesized primarily through the Claisen condensation of 4-fluorobenzaldehyde and ethyl propionate in the presence of sodium ethoxide. This compound is being investigated for its interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology.

The compound features an ethoxy group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. The synthesis involves key steps that can be optimized for industrial production, ensuring high purity and yield.

Synthetic Route

- Reactants : 4-Fluorobenzaldehyde, Ethyl Propionate

- Catalyst : Sodium Ethoxide

- Mechanism : Claisen condensation followed by acidification

Biological Activity Overview

Research into the biological activity of 3'-Ethoxy-4'-fluoropropiophenone has revealed several potential areas of interest:

- Enzyme Interactions : The compound is studied for its ability to interact with various enzymes, which may lead to inhibitory effects that are beneficial in drug development.

- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against different mammalian cell lines, indicating potential therapeutic applications as well as safety concerns.

Cytotoxicity Studies

Recent investigations have employed various mammalian cell lines to assess the cytotoxic effects of 3'-Ethoxy-4'-fluoropropiophenone. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| HepG2 | 20 | Membrane integrity disruption (LDH release) |

Table 1: Cytotoxicity of 3'-Ethoxy-4'-fluoropropiophenone on various cell lines.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethoxy and fluorine substituents enhances its binding affinity, making it a valuable candidate for further biochemical studies.

Case Studies

- Anti-cancer Activity : A study published in Journal of Natural Products highlighted the anti-cancer properties of 3'-Ethoxy-4'-fluoropropiophenone, demonstrating its effectiveness in inhibiting tumor growth in xenograft models.

- Diabetes Research : Another research effort focused on the compound's role in modulating insulin secretion and glucose uptake in diabetic models, suggesting potential use in managing blood sugar levels.

Comparison with Similar Compounds

3'-Ethoxy-4'-fluoropropiophenone shows distinct biological activities compared to structurally similar compounds:

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| 3'-Methoxy-4'-fluoropropiophenone | 35 | Moderate cytotoxicity |

| 3'-Ethoxy-4'-chloropropiophenone | 40 | Lower enzyme inhibition |

| 3'-Ethoxy-4'-bromopropiophenone | 28 | Enhanced apoptosis induction |

Table 2: Comparison of cytotoxicity and biological activity among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.